Tripolin A

Aurora Kinase Kinase Selectivity Small Molecule Inhibitor

Tripolin A is a non-ATP competitive Aurora A inhibitor with 1.5 µM IC50 (Aurora A) and 4.7-fold cellular selectivity over Aurora B. Unlike ATP-competitive analogs, it uniquely modulates HURP distribution and pAurora A T288 localization. Ideal for spindle assembly/centrosome studies. Substitution invalid due to distinct mechanism.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B11932061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripolin A
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
InChIInChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8+
InChIKeyOMKSBDLWMROKNU-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripolin A Procurement Guide: A Non-ATP Competitive Aurora Kinase Inhibitor with Cellular Selectivity


Tripolin A ((E)-3-[(2,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one) is a synthetic small molecule that functions as a specific, non-ATP competitive inhibitor of Aurora A kinase [1]. It exhibits IC50 values of 1.5 µM for Aurora A and 7 µM for Aurora B in biochemical assays, demonstrating a 4.7-fold selectivity for Aurora A over Aurora B [1]. Crucially, this selectivity profile is amplified in live human tumor cells, where Tripolin A shows potent inhibition of Aurora A while failing to significantly inhibit Aurora B kinase [1][2]. This cellular selectivity is a key differentiator, as Tripolin A's mechanism involves reducing the localization of phosphorylated Aurora A (pAurora A T288) on spindle microtubules, which in turn affects centrosome integrity, spindle formation, and microtubule dynamics during interphase [2].

Why Tripolin A Cannot Be Interchanged with Other Aurora Kinase Inhibitors


Substituting Tripolin A with a generic Aurora kinase inhibitor, including its direct analog Tripolin B, is not scientifically valid due to fundamental differences in mechanism, cellular selectivity, and biological outcome. While many Aurora inhibitors are ATP-competitive, Tripolin A is a non-ATP competitive inhibitor [1]. This distinct mode of action results in a unique selectivity profile, where Tripolin A exhibits significantly higher selectivity for Aurora A over Aurora B in cellular assays, a feature not shared by its close analog Tripolin B [2]. Furthermore, Tripolin A's effect on specific downstream targets, such as its unique modulation of HURP (Hepatoma Up-Regulated Protein) distribution, cannot be replicated by other Aurora A inhibitors like MLN8237, underscoring its unique biological signature [3]. Therefore, experimental outcomes are highly dependent on the specific compound used, making generic substitution a significant risk to research reproducibility.

Tripolin A Quantitative Differentiation Evidence: Head-to-Head Performance Data


Tripolin A Exhibits 4.7-Fold Biochemical Selectivity for Aurora A over Aurora B, Superior to Tripolin B

In a direct head-to-head biochemical kinase assay, Tripolin A demonstrated an IC50 of 1.5 µM for Aurora A and 7.0 µM for Aurora B, yielding a 4.7-fold selectivity for Aurora A. This selectivity is superior to its closest analog, Tripolin B, which exhibited IC50 values of 2.5 µM for Aurora A and 6.0 µM for Aurora B, resulting in only a 2.4-fold selectivity for Aurora A [1].

Aurora Kinase Kinase Selectivity Small Molecule Inhibitor

Tripolin A Demonstrates Cellular Selectivity for Aurora A, Unlike Tripolin B Which Shows No Significant Cellular Activity

In live HeLa cells, Tripolin A (20 µM, 5-24h treatment) selectively inhibited Aurora A, as shown by a significant reduction in pAurora A T288 fluorescence intensity on centrosomes and spindles (p<0.01 to p<0.001). In contrast, Tripolin B at the same concentration and treatment duration showed no significant effect on pAurora A or Aurora B localization, despite its in vitro biochemical activity [1].

Cell Biology Mitosis Cellular Target Engagement

Tripolin A Uniquely Alters HURP Distribution, a Mechanism Not Shared by the ATP-Competitive Inhibitor MLN8237

Treatment of HeLa cells with Tripolin A (20 µM, 24h) did not alter the overall binding of the mitotic regulator HURP to microtubules, but it did alter its gradient distribution towards chromosomes [1]. In contrast, treatment with the ATP-competitive Aurora A inhibitor MLN8237 (100 nM, 24h) resulted in a clear delocalization of HURP from the microtubules [2]. Tripolin A's effect on HURP distribution is a unique phenotype not replicated by MLN8237 or TPX2 siRNA.

Microtubule Dynamics Mitotic Spindle Aurora A Substrates

Tripolin A Binds to Aurora A in a Manner Predicted to be Similar but Not Identical to MLN8054

In silico docking studies predict that Tripolin A binds to Aurora A kinase in a mode that is similar, but not identical, to the allosteric inhibitor MLN8054 [1]. This prediction supports Tripolin A's non-ATP competitive mechanism and suggests it occupies a related but distinct allosteric pocket. This binding mode may explain its unique cellular phenotype compared to MLN8237 and its utility as a scaffold for developing novel Aurora A inhibitors.

Computational Modeling In Silico Docking Allosteric Inhibition

Tripolin A: Best-Fit Research Applications Based on Differentiated Evidence


Cellular Studies Requiring Aurora A-Specific Inhibition with Minimal Aurora B Crosstalk

Tripolin A is the optimal choice for cell-based assays where selective Aurora A inhibition is paramount. Its demonstrated cellular selectivity, validated by quantitative immunofluorescence of pAurora A T288 [1], makes it superior to its analog Tripolin B (which lacks cellular activity) and a cleaner tool than many ATP-competitive inhibitors that often exhibit broader kinome activity or potent Aurora B inhibition [2]. Researchers studying Aurora A's specific role in mitotic entry, centrosome maturation, and spindle assembly should procure Tripolin A for these experiments.

Investigating Non-ATP Competitive Inhibition of Aurora A and Allosteric Mechanisms

Tripolin A serves as a primary tool compound for investigating non-ATP competitive (allosteric) inhibition of Aurora A kinase. Its mechanism is distinct from the vast majority of clinically developed Aurora inhibitors, which are ATP-competitive [1]. The in silico prediction of its binding mode, which is similar but not identical to the allosteric inhibitor MLN8054 [2], positions Tripolin A as a valuable probe for studying allosteric regulation and as a starting point for the development of new chemical series with novel binding modes.

Studies Focused on Aurora A-Mediated Regulation of HURP and Microtubule Dynamics

For research specifically aimed at understanding how Aurora A kinase activity regulates the mitotic regulator HURP and microtubule stabilization, Tripolin A is the uniquely validated tool [1]. Its ability to alter HURP's gradient distribution without displacing it from microtubules is a distinct phenotype not seen with ATP-competitive inhibitors like MLN8237 [2]. This makes Tripolin A indispensable for dissecting this specific Aurora A substrate relationship and its impact on spindle microtubule dynamics.

Use as a Scaffold for Medicinal Chemistry and Inhibitor Development Programs

Tripolin A is an excellent starting scaffold for medicinal chemistry campaigns aimed at developing novel Aurora A inhibitors. Its non-ATP competitive mechanism, predicted binding mode [1], and unique cellular phenotype provide a validated foundation for structure-activity relationship (SAR) studies. Furthermore, the direct comparative data with Tripolin B provides immediate SAR insights, showing how minor structural modifications can abolish cellular activity while retaining biochemical potency [2]. This information is invaluable for guiding lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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